

An In-depth Technical Guide to α -Tosylbenzyl Isocyanide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *α -Tosylbenzyl isocyanide*

Cat. No.: B1353793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α -Tosylbenzyl isocyanide, a versatile reagent in organic synthesis. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the construction of complex heterocyclic molecules, which are of significant interest in medicinal chemistry and drug development.

Core Compound Identification

α -Tosylbenzyl isocyanide is a derivative of the widely used Tosylmethyl isocyanide (TosMIC). The introduction of a benzyl group at the α -position expands its utility in the synthesis of substituted heterocycles.

Identifier	Value
CAS Number	36635-66-2[1][2]
Molecular Formula	C ₁₅ H ₁₃ NO ₂ S[1][2]
IUPAC Name	1-[isocyano(phenyl)methyl]sulfonyl-4-methylbenzene[1]

A variety of synonyms are used in literature and commercial listings for α -Tosylbenzyl isocyanide, which are provided in the table below for easy reference.

Synonyms

A-TOSYLBENZYL ISOCYANIDE[2]

alfa-Tosylbenzylisocyanide[2]

ALPHA-TOSYLBENZYL ISOCYANIDE[1][2]

(1-PHENYL-1-TOSYL)METHYL ISOCYANIDE[1][2]

a-(4-Tolylsulfonyl)benzylisocyanide[2]

alpha-(Toluene-4-sulphonyl)benzyl isocyanide[2]

Isocyano(phenyl)methyl 4-methylphenyl sulphone[1][2]

1-((ISOCYANO(PHENYL)METHYL)SULFONYL)-4-METHYLBENZENE[1]

Benzene,1-[(isocyanophenylMethyl)sulfonyl]-4-Methyl-[2]

Physicochemical and Spectroscopic Data

The quantitative data for α -Tosylbenzyl isocyanide are summarized in the following table. This information is critical for its handling, characterization, and use in synthetic procedures.

Property	Value	Source
Molecular Weight	271.3 g/mol	[1]
Appearance	White to light yellow crystal or powder	ChemBK
Melting Point	145 °C (decomposes)	[3]
Infrared (IR) Spectrum (KBr)	2131 (N≡C), 1331 (SO ₂), 1158 (SO ₂) cm ⁻¹	[3]
¹ H NMR (300 MHz, CDCl ₃) δ (ppm)	2.45 (s, 3H), 5.61 (s, 1H), 7.39 (m, 7H), 7.59 (d, 2H, J = 8.2 Hz)	[3]
¹³ C NMR (75 MHz, CDCl ₃) δ (ppm)	21.75, 76.6, 126.7, 128.4, 128.7, 129.8, 130.3, 130.5, 130.7, 146.6, 166.4	[3]
Elemental Analysis (Calcd. for C ₁₅ H ₁₃ NO ₂ S)	C, 66.40; H, 4.83; N, 5.16	[3]
Elemental Analysis (Found)	C, 66.42; H, 4.88; N, 5.13	[3]
Storage Temperature	2-8°C	Sigma-Aldrich

Experimental Protocols

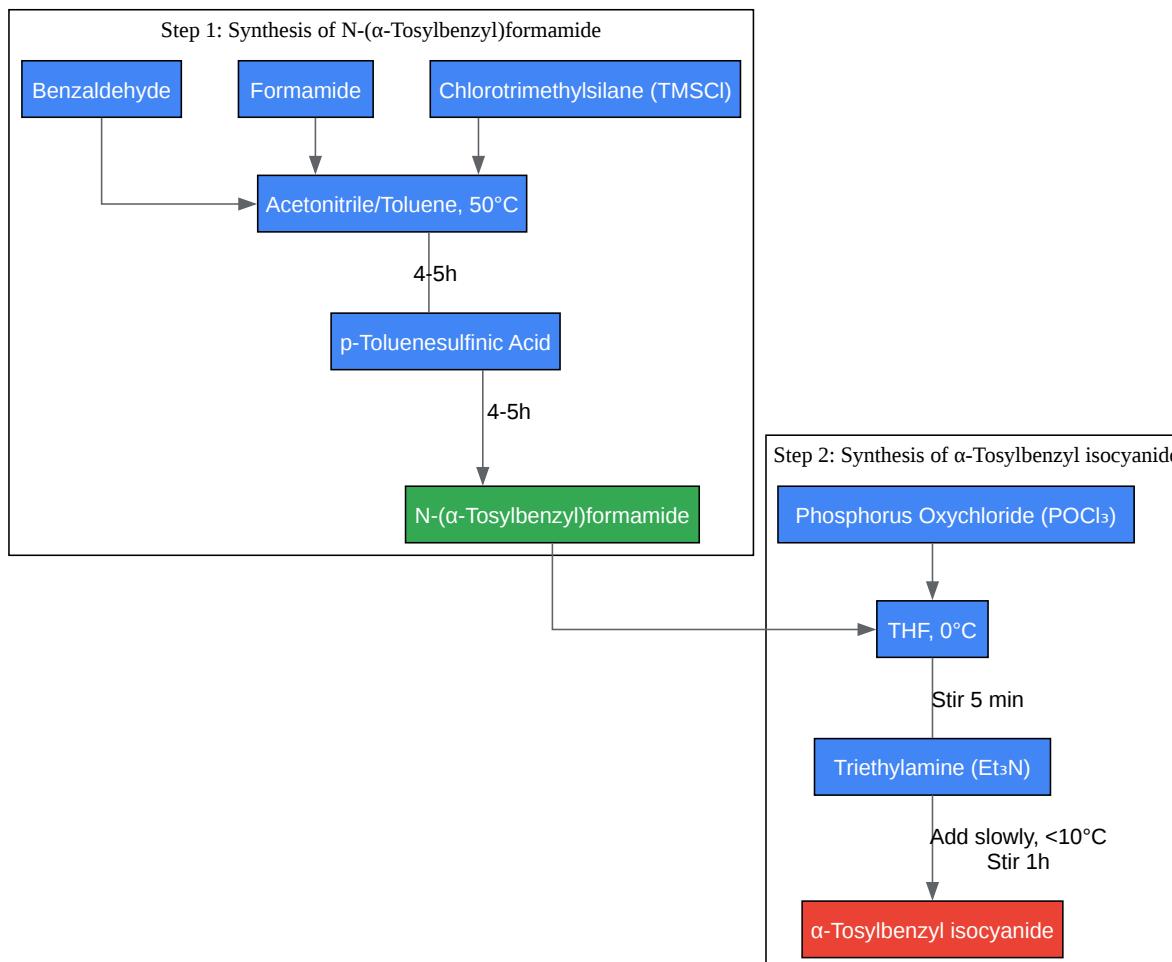
A reliable and detailed procedure for the preparation of α -Tosylbenzyl isocyanide has been published in *Organic Syntheses*.[\[3\]](#) The synthesis is a two-step process starting from commercially available materials.

Step 1: Synthesis of N-(α -Tosylbenzyl)formamide

This intermediate is prepared through a multi-component reaction involving benzaldehyde, formamide, chlorotrimethylsilane, and p-toluenesulfinic acid.

Methodology:

- A 1-L, three-necked, round-bottomed flask is equipped with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe.
- The flask is charged with acetonitrile (55 mL), toluene (55 mL), benzaldehyde (10.7 mL, 105.6 mmol), formamide (10.5 mL, 264 mmol), and chlorotrimethylsilane (14.7 mL, 116 mmol).[3]
- The solution is heated to 50°C for 4-5 hours.[3]
- p-Toluenesulfinic acid (24.7 g, 158.3 mmol) is added, and heating is continued for an additional 4-5 hours.[3]
- After cooling to room temperature, tert-butyl methyl ether (TBME, 55 mL) is added, followed by stirring for 5 minutes.
- Water (275 mL) is added, and the mixture is cooled to 0°C for 1 hour to precipitate the product.[3]
- The white solid is collected by filtration, washed with TBME, and dried in a vacuum oven at 60°C for 5-10 hours to yield N-(α -tosylbenzyl)formamide (yield: 85-94%), which is used in the next step without further purification.[3]


Step 2: Synthesis of α -Tosylbenzyl isocyanide

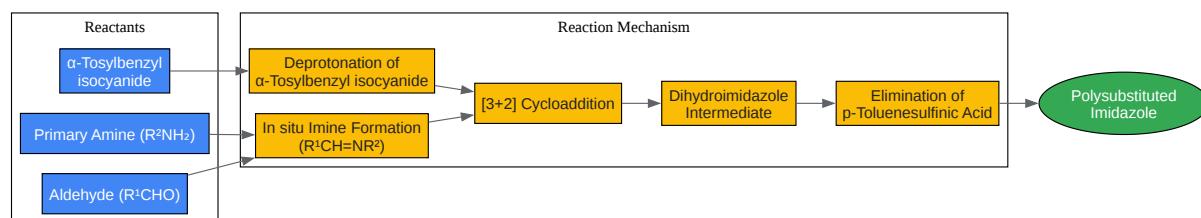
The final product is obtained by the dehydration of the formamide intermediate using phosphorus oxychloride and triethylamine.

Methodology:

- A 1-L, three-necked, round-bottomed flask is fitted with an overhead stirrer, an addition funnel, and a temperature probe.
- The flask is charged with tetrahydrofuran (THF, 200 mL) and N-(α -tosylbenzyl)formamide (27.6 g, 94.8 mmol).[3]
- Phosphorus oxychloride (17.7 mL, 190 mmol) is added, and the solution is stirred for 5 minutes at 25°C.[3]

- The solution is cooled to 0°C.
- Triethylamine (79.3 mL, 569 mmol) is added slowly over 30-45 minutes, maintaining the internal temperature below 10°C.[3]
- The reaction mixture is stirred at 0°C for 1 hour.
- The reaction is quenched by the slow addition of a mixture of 1-propanol (100 mL) and water (100 mL), keeping the temperature below 15°C.
- The mixture is stirred for 30 minutes, and the resulting solid is collected by filtration, washed with water and 1-propanol, and then dried under vacuum to afford α -Tosylbenzyl isocyanide as a white solid (yield: 91-95%).[3]

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for α -Tosylbenzyl isocyanide.

Applications in Organic Synthesis

α -Tosylbenzyl isocyanide and its parent compound, TosMIC, are powerful reagents for the synthesis of a wide variety of nitrogen-containing heterocycles. They are particularly valuable in multicomponent reactions, enabling the rapid construction of complex molecular architectures from simple starting materials.

The Van Leusen Imidazole Synthesis

A primary application of α -substituted TosMIC reagents is in the Van Leusen three-component reaction for the synthesis of polysubstituted imidazoles. This reaction involves the condensation of an aldehyde, a primary amine, and the TosMIC derivative. The reaction proceeds via the formation of an aldimine, which then undergoes cycloaddition with the deprotonated isocyanide. Subsequent elimination of p-toluenesulfinic acid yields the aromatic imidazole ring. This methodology is highly valued in drug discovery for generating libraries of imidazole-based compounds, a common motif in pharmacologically active molecules.

[Click to download full resolution via product page](#)

Caption: Logical workflow of the Van Leusen Imidazole Synthesis.

Safety Information

α -Tosylbenzyl isocyanide and related isocyanides are potent chemicals that must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

- Toxicity: These compounds are toxic if swallowed, inhaled, or in contact with skin.[4]
Isocyanides can be metabolized to cyanide in the body.
- Irritation: Causes skin and serious eye irritation.[4]
- Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][6]
- Thermal Stability: Isocyanides of this type can be thermally unstable at temperatures above 80°C. It is recommended to avoid heating above 35-40°C to ensure a margin of safety.[3]
- Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure adequate ventilation and avoid creating dust.
- Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents. It is often recommended to store at refrigerated temperatures (e.g., 2-8°C) under an inert atmosphere.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. α -Tosylbenzyl isocyanide | C15H13NO2S | CID 10967613 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to α -Tosylbenzyl Isocyanide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1353793#tosylbenzyl-isocyanide-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com